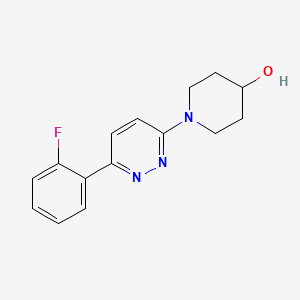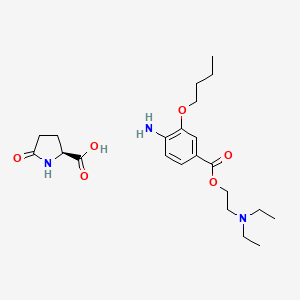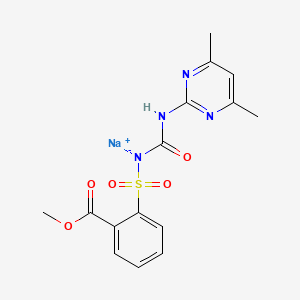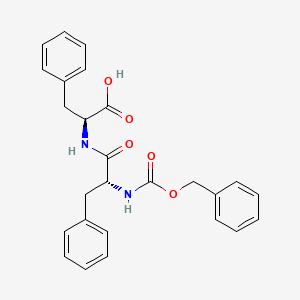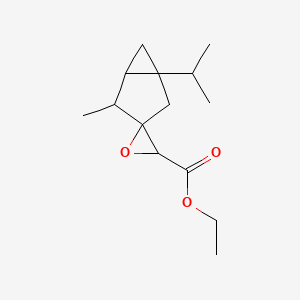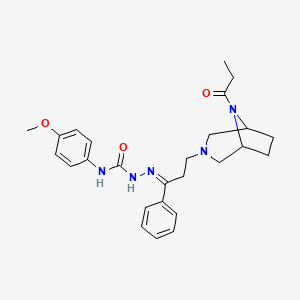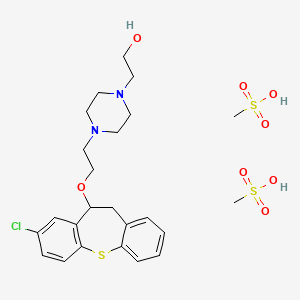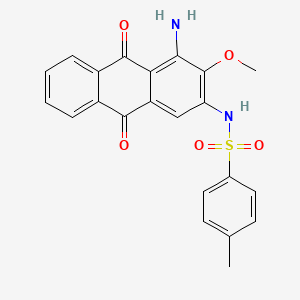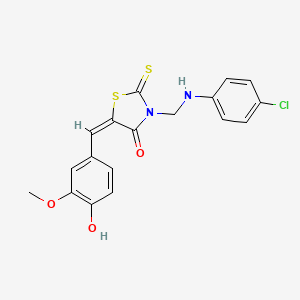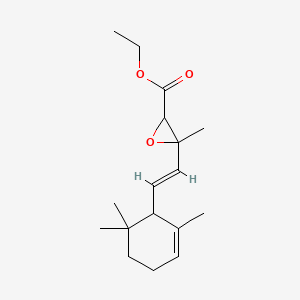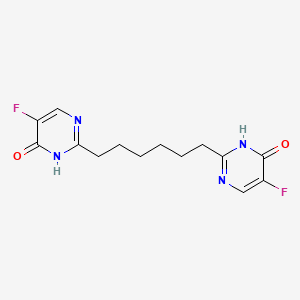
4(1H)-Pyrimidinone, 2,2'-(1,6-hexanediyl)bis(5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is a synthetic organic compound characterized by the presence of pyrimidinone and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidinone derivatives and hexanediyl-based compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.
Reaction Steps: The synthetic route may involve multiple steps, including nucleophilic substitution, coupling reactions, and fluorination. Each step requires precise control of temperature, pressure, and reaction time to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process optimization focuses on minimizing waste and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved in these interactions are often studied using computational modeling and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-chloro-)
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-bromo-)
- 4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-iodo-)
Uniqueness
4(1H)-Pyrimidinone, 2,2’-(1,6-hexanediyl)bis(5-fluoro-) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
132901-24-7 |
|---|---|
Formule moléculaire |
C14H16F2N4O2 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
5-fluoro-2-[6-(5-fluoro-6-oxo-1H-pyrimidin-2-yl)hexyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16F2N4O2/c15-9-7-17-11(19-13(9)21)5-3-1-2-4-6-12-18-8-10(16)14(22)20-12/h7-8H,1-6H2,(H,17,19,21)(H,18,20,22) |
Clé InChI |
HAPGAZMGCLRKFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=N1)CCCCCCC2=NC=C(C(=O)N2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




